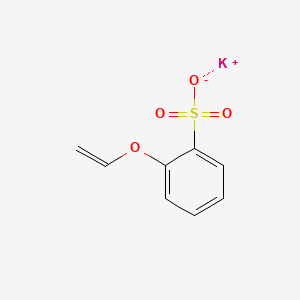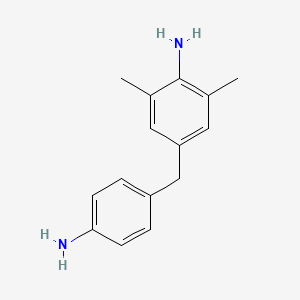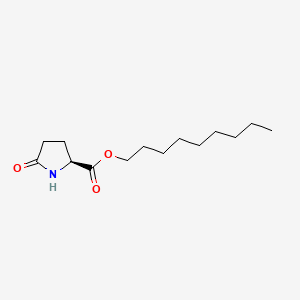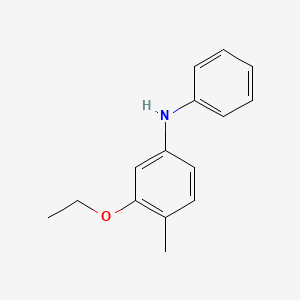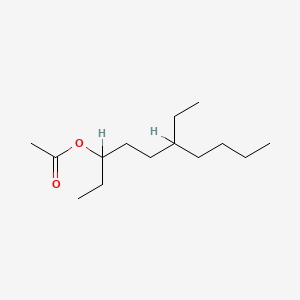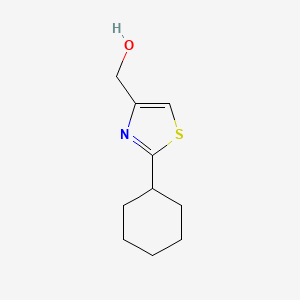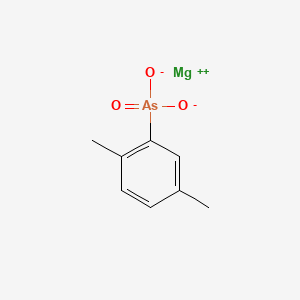
2,4-Xylenearsonic acid,magnesium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Xylenearsonic acid, magnesium is a compound that combines the properties of 2,4-xylenearsonic acid with magnesium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of an aromatic organic acid with magnesium offers distinct chemical and physical properties that can be leveraged for specific uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-xylenearsonic acid, magnesium typically involves the reaction of 2,4-xylenearsonic acid with a magnesium salt. One common method is to dissolve 2,4-xylenearsonic acid in a suitable solvent, such as ethanol or water, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of 2,4-xylenearsonic acid, magnesium may involve more advanced techniques, such as the use of microwave irradiation to enhance reaction rates and improve yield. This method involves the use of microwave heating to accelerate the reaction between 2,4-xylenearsonic acid and magnesium salts, resulting in a more efficient and environmentally friendly production process .
化学反応の分析
Types of Reactions
2,4-Xylenearsonic acid, magnesium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic in the compound to lower oxidation states.
Substitution: The aromatic ring of 2,4-xylenearsonic acid can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce arsenic oxides, while reduction reactions can yield arsenic hydrides. Substitution reactions can result in a variety of substituted aromatic compounds.
科学的研究の応用
2,4-Xylenearsonic acid, magnesium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to arsenic deficiency or toxicity.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and coatings
作用機序
The mechanism of action of 2,4-xylenearsonic acid, magnesium involves its interaction with cellular components and enzymes. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its interaction with biological targets. The aromatic ring and arsenic moiety can interact with proteins and other biomolecules, affecting their function and activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways .
類似化合物との比較
2,4-Xylenearsonic acid, magnesium can be compared with other similar compounds, such as:
Mandelic acid, magnesium: Both compounds contain an aromatic ring and a magnesium ion, but mandelic acid has a hydroxyl group instead of an arsenic moiety.
Magnesium citrate: This compound is used as a dietary supplement and has different chemical properties due to the presence of citric acid instead of 2,4-xylenearsonic acid.
Magnesium malate: Similar to magnesium citrate, this compound contains malic acid and is used for different applications .
The uniqueness of 2,4-xylenearsonic acid, magnesium lies in its combination of an aromatic organic acid with arsenic and magnesium, offering distinct chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
102585-11-5 |
|---|---|
分子式 |
C8H9AsMgO3 |
分子量 |
252.38 g/mol |
IUPAC名 |
magnesium;(2,5-dimethylphenyl)-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/C8H11AsO3.Mg/c1-6-3-4-7(2)8(5-6)9(10,11)12;/h3-5H,1-2H3,(H2,10,11,12);/q;+2/p-2 |
InChIキー |
SLQYKJLHIJUQKV-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1)C)[As](=O)([O-])[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



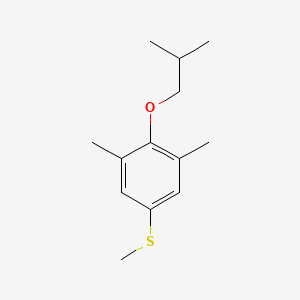


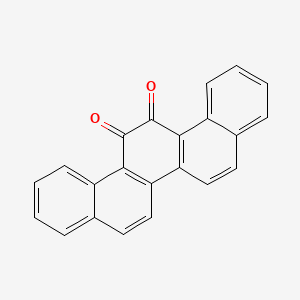
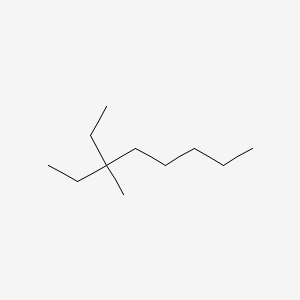
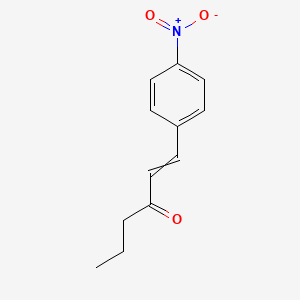
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
